molecular formula C6H12ClNO B6245376 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2408963-38-0

4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6245376
CAS No.: 2408963-38-0
M. Wt: 149.62 g/mol
InChI Key: CJJHSASJSPJZKT-UHFFFAOYSA-N
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Description

4-Methoxy-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is known for its unique bicyclic structure, which includes a methoxy group and an azabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-methoxy-2-azabicyclo[211]hexane hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

2408963-38-0

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

4-methoxy-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H

InChI Key

CJJHSASJSPJZKT-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)NC2.Cl

Purity

95

Origin of Product

United States

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